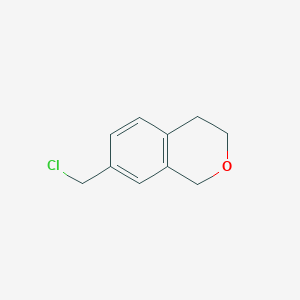

7-(Chloromethyl)isochromane

Description

Contextualization within Oxa-Heterocyclic Chemistry

Oxa-heterocyclic compounds, which feature at least one oxygen atom within a ring structure, are integral to medicinal chemistry and material science. openmedicinalchemistryjournal.com The isochroman (B46142) ring system, a dihydro-2-benzopyran, is a prominent member of this class. researchgate.net The structure of 7-(Chloromethyl)isochromane is characterized by this isochroman core with a chloromethyl group attached at the 7-position of the aromatic ring. This substitution pattern significantly influences the molecule's reactivity and potential applications.

The presence of the oxygen heteroatom in the isochroman ring introduces specific stereoelectronic effects that differentiate its reactivity from acyclic analogues. researchgate.net The chloromethyl group, a reactive functional handle, further enhances the synthetic utility of the molecule. chempanda.com The position of this group on the aromatic ring, rather than the pyran ring, directs its reactivity towards modifications of the benzene (B151609) portion of the scaffold.

The synthesis of the isochroman skeleton can be achieved through various methods, including the Oxa-Pictet-Spengler condensation, which involves the reaction of a 2-arylethanol derivative with an aldehyde or ketone. researchgate.net Other approaches include the reduction of corresponding isocoumarins or cyclization reactions. researchgate.net While specific synthetic routes for this compound are not extensively documented in publicly available research, its preparation would likely involve the chloromethylation of a pre-formed isochroman or the cyclization of a precursor already bearing the chloromethyl moiety. The Blanc chloromethylation, for instance, is a common method for introducing a chloromethyl group onto an aromatic ring. chempanda.com

Significance as a Synthetic Intermediate

The primary significance of this compound in academic research lies in its potential as a versatile synthetic intermediate. The chloromethyl group is a well-established reactive site for a variety of nucleophilic substitution reactions. ua.es This allows for the introduction of a wide range of functional groups at the 7-position, paving the way for the synthesis of a library of novel isochroman derivatives.

The high reactivity of the chlorine atom in the chloromethyl group makes it a suitable precursor for the introduction of hydroxyl, cyano, or thiocyano groups, among others. researchgate.net This versatility enables the targeted synthesis of compounds with potentially diverse biological activities. For instance, the isochroman framework is found in some natural products with phytotoxic activity. google.com The ability to modify the structure at the 7-position through the chloromethyl intermediate could lead to the development of new herbicidal agents or other agrochemicals.

Furthermore, the isochroman-3-one core, a related structure, serves as a valuable intermediate in the synthesis of various organic compounds. lookchem.com While this compound itself is not an isochromanone, the synthetic strategies involving the functionalization of the aromatic ring are transferable. The introduction of various substituents via the chloromethyl group could be a key step in the total synthesis of complex natural products or in the creation of novel pharmaceutical scaffolds. The exploration of palladium-catalyzed reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, could be particularly fruitful in elaborating the structure of this compound. researchgate.net

Current Research Landscape and Gaps

A review of the current academic literature reveals that while the broader field of isochroman chemistry is well-explored, dedicated research focusing specifically on this compound is sparse. Much of the existing research centers on the synthesis and reactivity of other substituted isochromans or related heterocyclic systems. researchgate.netgoogle.comacs.org

The current research landscape is rich with methods for the synthesis of the isochroman core and for the functionalization of various positions on the ring system. researchgate.net However, the specific properties and reactions of the 7-chloromethyl derivative remain largely uninvestigated. This represents a significant gap in the literature.

Future research could productively focus on several key areas:

Development of efficient and selective synthetic routes to this compound.

Systematic investigation of its reactivity , particularly the nucleophilic displacement of the chloride, to create a diverse range of 7-substituted isochromans.

Exploration of the potential biological activities of these new derivatives, leveraging the known pharmacological importance of the isochroman scaffold. openmedicinalchemistryjournal.com

Application of modern catalytic methods to develop novel transformations involving this compound as a building block. researchgate.net

The lack of focused research on this compound presents an opportunity for new avenues of investigation within oxa-heterocyclic chemistry. Its potential as a versatile synthetic intermediate warrants further exploration to unlock new chemical space and potentially discover novel compounds with valuable properties.

Structure

3D Structure

Properties

IUPAC Name |

7-(chloromethyl)-3,4-dihydro-1H-isochromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLYDNDVTXBFRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC(=C2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219408-89-4 | |

| Record name | 7-(chloromethyl)-3,4-dihydro-1H-2-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 7 Chloromethyl Isochromane

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group at the 7-position of the isochromane scaffold is a benzylic halide. This functionality is highly susceptible to nucleophilic substitution reactions, proceeding through either an SN1 or SN2 mechanism depending on the nucleophile, solvent, and reaction conditions. The benzylic position can stabilize a carbocation intermediate, favoring SN1 pathways, while also being accessible for backside attack in SN2 reactions. khanacademy.org

A wide array of nucleophiles can be employed to displace the chloride ion, leading to the synthesis of various 7-substituted isochroman (B46142) derivatives. This transformation is a cornerstone for elaborating the molecule's structure. Common nucleophilic substitution reactions include:

Cyanation: Reaction with cyanide salts (e.g., NaCN, KCN) yields 7-(cyanomethyl)isochroman, a precursor to carboxylic acids, amides, and amines.

Azidation: Treatment with sodium azide (NaN3) produces 7-(azidomethyl)isochromane, which can be subsequently reduced to the corresponding primary amine.

Hydroxylation/Alkoxylation: Reaction with hydroxide or alkoxides leads to the formation of 7-(hydroxymethyl)isochromane or 7-(alkoxymethyl)isochromane ethers, respectively.

Amination: Various primary and secondary amines can act as nucleophiles to generate 7-(aminomethyl)isochroman derivatives.

The table below illustrates potential products from the reaction of 7-(chloromethyl)isochromane with selected nucleophiles.

| Nucleophile | Reagent Example | Product | Functional Group Formed |

| Cyanide | NaCN | 7-(Cyanomethyl)isochroman | Nitrile |

| Azide | NaN3 | 7-(Azidomethyl)isochromane | Azide |

| Hydroxide | NaOH | 7-(Hydroxymethyl)isochromane | Alcohol |

| Methoxide | NaOCH3 | 7-(Methoxymethyl)isochromane | Ether |

| Ammonia | NH3 | 7-(Aminomethyl)isochromane | Primary Amine |

| Acetate | CH3COONa | 7-(Acetoxymethyl)isochromane | Ester |

These reactions highlight the utility of the chloromethyl group as a versatile chemical handle for introducing diverse functionalities onto the isochroman framework.

Oxidation and Reduction Chemistry

The this compound molecule offers several sites for oxidation and reduction reactions.

Oxidation: The primary site for oxidation is the benzylic chloromethyl group. Under controlled conditions, it can be oxidized to 7-formylisochroman (an aldehyde). More vigorous oxidation can convert it further to isochroman-7-carboxylic acid. The benzylic C-H bonds of the isochroman ring at positions 1 and 4 are also susceptible to oxidation, potentially leading to isochromanone derivatives under specific conditions. organic-chemistry.org

Reduction: The chloromethyl group can be readily reduced to a methyl group (-CH3) via catalytic hydrogenation or using hydride reagents, yielding 7-methylisochroman. This process involves the hydrogenolysis of the carbon-chlorine bond. The aromatic ring of the isochroman scaffold can be reduced to a cyclohexane ring under harsh hydrogenation conditions (e.g., high pressure and temperature with catalysts like rhodium or ruthenium), though this is a less common transformation.

Cycloaddition Reactions of Isochromane Scaffolds

The isochroman scaffold itself is not a conjugated diene and therefore does not typically participate directly in standard Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com However, derivatives of the isochroman system can be transformed into reactive dienes for [4+2] cycloadditions. wikipedia.orgorganic-chemistry.org For instance, isochroman-3,4-diones, which can be synthesized from isochroman precursors, have been shown to act as key intermediates in tandem oxidation/Diels-Alder reactions. acs.orgacs.org These diones can undergo an in situ dienolization/dearomatization sequence, generating a reactive diene that subsequently participates in a [4+2] cycloaddition with various electron-deficient dienophiles. acs.orgacs.org This strategy allows for the construction of complex, bridged polycyclic lactone structures. acs.org

While not a direct reaction of this compound, this demonstrates a powerful synthetic pathway where the core isochroman structure is modified to engage in powerful carbon-carbon bond-forming cycloaddition reactions.

Radical Reactions and Halogen Atom Transfer

The benzylic C-Cl bond in this compound is susceptible to homolytic cleavage to form a stabilized 7-isochromanylmethyl radical. This radical generation can be initiated by heat, light, or radical initiators. A key mechanism for this is halogen-atom transfer (XAT), where a radical species abstracts the chlorine atom to leave the carbon-centered radical. nih.gov

Once formed, this benzylic radical can participate in a variety of reactions:

Radical Addition: It can add to electron-deficient alkenes in a Giese-type reaction. acs.org

Coupling Reactions: It can couple with other radical species.

Halogenation: Abstraction of a benzylic hydrogen from the -CH2Cl group by a halogen radical can lead to dichlorination at the 7-position.

The formation of radicals from benzylic chlorides can also be facilitated by photoredox catalysis, which uses light to mediate single-electron transfer (SET) processes, providing a modern and efficient method for generating these reactive intermediates. acs.org

Cascade and Domino Processes Involving the Chloromethyl Group

The reactivity of the chloromethyl group makes it an excellent starting point for cascade or domino reactions, where a single synthetic operation triggers a sequence of bond-forming events. mdpi.com A plausible cascade process for this compound could involve an initial intermolecular nucleophilic substitution at the chloromethyl group, followed by an intramolecular reaction.

For example, reaction with a bifunctional nucleophile could set the stage for a subsequent cyclization. A hypothetical sequence could be:

Nucleophilic Substitution: this compound reacts with a nucleophile, such as the anion of a β-ketoester.

Intramolecular Cyclization: The newly introduced group could then participate in an intramolecular reaction, such as a Friedel-Crafts alkylation onto the electron-rich isochroman ring (at position 6 or 8), forming a new fused ring system.

Such processes, which combine multiple transformations in a single pot, are highly efficient for building molecular complexity from relatively simple starting materials. acs.org

Derivatization through Functional Group Interconversions

Functional group interconversion (FGI) is a key strategy for the derivatization of this compound, leveraging the chloromethyl group as a versatile precursor to a wide range of other functionalities. imperial.ac.ukorganic-chemistry.org Many of these transformations are based on the reactions described in the preceding sections. The conversion of the C-Cl bond into other groups significantly expands the synthetic utility of the isochroman scaffold.

The table below summarizes key functional group interconversions starting from the chloromethyl moiety.

| Starting Group | Target Functional Group | Transformation | Reaction Type |

| -CH2Cl | -CH2OH | Hydrolysis | Nucleophilic Substitution |

| -CH2Cl | -CH2CN | Reaction with KCN | Nucleophilic Substitution |

| -CH2Cl | -CH2N3 | Reaction with NaN3 | Nucleophilic Substitution |

| -CH2Cl | -CH2SH | Reaction with NaSH | Nucleophilic Substitution |

| -CH2Cl | -CHO | Oxidation (e.g., Sommelet) | Oxidation |

| -CH2Cl | -COOH | Oxidation (e.g., KMnO4) | Oxidation |

| -CH2Cl | -CH3 | Catalytic Hydrogenation | Reduction/Hydrogenolysis |

| -CH2Cl | -CH2PPh3+Cl- | Reaction with PPh3 | Nucleophilic Substitution (Wittig salt formation) |

These interconversions allow chemists to tailor the properties and subsequent reactivity of the isochroman derivative for specific applications in medicinal chemistry and materials science.

Mechanistic Investigations of Reactions Involving 7 Chloromethyl Isochromane

Elucidation of Reaction Pathways and Intermediates

The synthesis of isochroman (B46142) derivatives can proceed through various reaction pathways, each characterized by unique intermediates. Organocatalytic domino reactions, for instance, offer an efficient route to highly functionalized isochromans. researchgate.netscilit.com One such pathway, catalyzed by quinidine, involves a domino peroxyhemiacetalization/oxa-Michael/desymmetrization sequence. researchgate.net This sequence is initiated by the formation of a peroxyhemiacetal, which then undergoes an intramolecular oxa-Michael addition to form the isochroman ring.

Another significant pathway is the transition-metal-catalyzed C-H insertion. Rhodium-catalyzed reactions, for example, utilize donor/donor carbenes to form isochroman structures. acs.org The proposed mechanism involves the formation of a rhodium carbene intermediate, which then undergoes an intramolecular C-H insertion to yield the final product. Computational studies, such as Density Functional Theory (DFT) calculations, support a stepwise mechanism for this process. acs.org

Palladium-catalyzed C-H activation represents another key pathway. dtu.dkresearchgate.netnih.gov Mechanistic investigations suggest that these reactions can proceed through the formation of a palladacycle intermediate. beilstein-journals.org The catalytic cycle typically involves C-H activation to form this palladacycle, followed by reaction with a coupling partner and subsequent reductive elimination to regenerate the catalyst. beilstein-journals.org

Gold-catalyzed reactions also provide a versatile route to isochromans. researchgate.netnih.gov These reactions often involve the activation of alkynes or allenes by a gold(I) catalyst. researchgate.netnih.govsigmaaldrich.com The mechanism can proceed through a cycloisomerization pathway, where a gold-activated π-system is attacked by an intramolecular nucleophile to form the isochroman ring. researchgate.net

Key Intermediates in Isochroman Synthesis

| Reaction Type | Key Intermediate(s) | Catalyst Type |

|---|---|---|

| Organocatalytic Domino Reaction | Peroxyhemiacetal, Enamine | Organocatalyst (e.g., Quinidine) |

| Rhodium-Catalyzed C-H Insertion | Rhodium Carbene | Rhodium complex |

| Palladium-Catalyzed C-H Activation | Palladacycle | Palladium complex |

Role of Catalysts and Ligands in Reaction Mechanisms

Catalysts and their associated ligands play a pivotal role in directing the course of reactions that form isochromans. They can influence reaction rates, selectivity, and the stability of intermediates.

In organocatalysis , the catalyst's structure is directly involved in the reaction mechanism. For example, in proline-catalyzed intramolecular Mannich reactions for the synthesis of 4-aminoisochromanones, the secondary amine catalyst forms an enamine intermediate with the substrate, which is the key nucleophilic species in the C-C bond-forming step. organic-chemistry.org The stereochemical outcome is often controlled by the chiral environment created by the catalyst. nih.gov

Transition metal catalysts , such as those based on palladium, rhodium, and gold, function by activating substrates and facilitating bond formation.

Palladium Catalysts: In C-H activation reactions, the palladium catalyst, often in conjunction with a directing group on the substrate, facilitates the cleavage of a C-H bond to form a palladacycle. beilstein-journals.org The choice of ligand can influence the reactivity and stability of the palladium catalyst. For instance, mono-protected amino acid (MPAA) ligands have been shown to accelerate enantioselective cyclopalladation. researchgate.net

Rhodium Catalysts: In C-H insertion reactions, dirhodium tetracarboxylate catalysts are commonly used. researchgate.net The ligands on the rhodium center, such as those in Rh2(R-PTAD)4, are crucial for achieving high levels of enantioselectivity by creating a chiral pocket around the reactive rhodium carbene intermediate. acs.org

Gold Catalysts: Cationic gold(I) complexes are effective in activating C-C triple and double bonds towards nucleophilic attack. nih.govsigmaaldrich.com The ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the electronic properties and steric environment of the gold center, thereby influencing its catalytic activity and selectivity. nih.govmdpi.com The counterion associated with the cationic gold catalyst can also play a role in the reaction mechanism, particularly in non-polar solvents. mdpi.com

The following table summarizes the roles of various catalysts and ligands in the synthesis of isochroman derivatives.

| Catalyst System | Role of Catalyst | Role of Ligand(s) |

| Quinidine | Acts as a Brønsted base and chiral scaffold | Directs the stereochemical outcome of the domino reaction |

| Pd(OAc)2 / MPAA | Facilitates C-H activation and formation of a palladacycle | Accelerates the reaction and induces enantioselectivity |

| Rh2(R-PTAD)4 | Generates a rhodium carbene intermediate for C-H insertion | Creates a chiral environment to control stereoselectivity |

| [Au(I)-phosphine]X | Activates π-systems (alkynes/allenes) for nucleophilic attack | Modulates the electronic and steric properties of the gold center |

Stereochemical Control and Regioselectivity Mechanisms

Achieving high levels of stereochemical control and regioselectivity is a central theme in the synthesis of complex molecules like 7-(chloromethyl)isochromane derivatives. The mechanisms by which this control is exerted are intimately linked to the catalyst, ligands, and reaction conditions.

In asymmetric organocatalysis , stereocontrol is often achieved through the formation of a chiral enamine or iminium ion intermediate. The chiral catalyst creates a sterically defined environment that directs the approach of the electrophile, leading to the preferential formation of one stereoisomer. For example, in the synthesis of functionalized chromanes via a domino Michael/hemiacetalization reaction, modularly designed organocatalysts assembled from cinchona alkaloids and amino acids provide excellent stereoselectivity. rsc.orgrsc.org The Zimmerman-Traxler model is often invoked to explain the stereochemical outcomes in proline-catalyzed aldol-type reactions, where the transition state geometry is influenced by the catalyst. nih.gov

In transition-metal catalysis , the chiral ligands coordinated to the metal center are the primary source of stereochemical induction.

Rhodium-Catalyzed Reactions: In the enantioselective C-H insertion to form isochromans, the chiral ligands on the dirhodium catalyst dictate the facial selectivity of the carbene insertion. acs.org DFT calculations have been used to model the transition states and elucidate the origins of stereoselectivity, often pointing to specific non-covalent interactions between the substrate and the chiral ligand. rsc.org

Gold-Catalyzed Reactions: In a biomimetic asymmetric hetero-Diels-Alder reaction to form tetracyclic isochromans, a bimetallic Au(I)/chiral Sc(III) catalytic system was employed. nih.gov Experimental studies indicated that the enantioselectivity arises from the steric hindrance between the in-situ generated isochromene and the t-Bu group of the chiral Sc(III)/N,N'-dioxide complex. nih.gov

Regioselectivity , the preferential reaction at one site over another, is also a critical aspect. In organocatalytic domino reactions, the sequence of bond formations is often dictated by the inherent reactivity of the functional groups and the nature of the catalyst. scilit.comnih.gov For example, the initial step might be a Michael addition, followed by an intramolecular cyclization, with the regioselectivity of each step being controlled by electronic and steric factors. Lewis base catalysts have been shown to control the regioselectivity in annulation reactions. mdpi.com

Kinetic Studies and Reaction Rate Determinants

The rate-determining step can be identified through various experimental techniques, including reaction progress kinetic analysis and the determination of kinetic isotope effects (KIEs). dtu.dkepfl.ch A significant KIE (where a reaction is slower when a C-H bond is replaced with a C-D bond) suggests that C-H bond cleavage is involved in the rate-determining step. epfl.ch

In the context of palladium-catalyzed C-H activation , mechanistic studies have shown that the C-H activation step itself is often rate-determining. dtu.dk For example, a Hammett study of a Pd-catalyzed allylic C-H activation revealed a buildup of partial negative charge in the rate-determining step, and KIE measurements confirmed that the C-H bond is broken in this step. dtu.dk

For organocatalytic reactions , the rate-determining step can vary depending on the specific transformation. In proline-mediated intermolecular aldol (B89426) reactions, kinetic analysis has shown that enamine formation is not rate-determining; instead, the formation of the product iminium species is the slowest step. nih.gov

Factors Influencing Reaction Rates in Isochroman Synthesis

| Factor | Influence on Reaction Rate |

|---|---|

| Catalyst Concentration | Generally, a higher catalyst concentration leads to a faster reaction rate, although catalyst inhibition is possible. |

| Substrate Structure | The electronic and steric properties of the starting materials can significantly affect the rate of the reaction. |

| Temperature | Increasing the temperature typically increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier. |

Computational and Theoretical Studies of 7 Chloromethyl Isochromane

Non-Covalent Interaction (NCI) AnalysisThere is a lack of research on the non-covalent interactions that may govern the supramolecular chemistry of 7-(Chloromethyl)isochromane.

While general information exists on the synthesis and properties of the broader class of isochroman (B46142) compounds, the specific computational and theoretical data required to construct a detailed scientific article on this compound is currently absent from the scientific literature. Future research may address this gap, providing valuable insights into the properties and potential applications of this particular molecule.

Synthetic Utility of 7 Chloromethyl Isochromane As a Versatile Building Block

Construction of Complex Heterocyclic Frameworks

The reactive nature of the chloromethyl group in 7-(chloromethyl)isochromane makes it an excellent starting point for the synthesis of complex heterocyclic frameworks. This functional group is susceptible to nucleophilic substitution reactions, enabling the introduction of various nitrogen, oxygen, and sulfur-containing moieties, which can then be used to construct new ring systems.

The synthesis of nitrogen-containing heterocycles is a well-established area of organic chemistry, with many methods applicable to this compound. pitt.edunih.gov For instance, reaction with primary amines can yield secondary amines, which can undergo further intramolecular cyclization to form fused heterocyclic systems. The isochroman (B46142) core can be a part of larger polycyclic structures, including those found in biologically active compounds. The synthesis of pyrazinones, for example, has been achieved through the coupling of α-chloro oximes with primary amines, a reaction pathway that could be adapted for this compound to create novel fused pyrazinone-isochroman structures. nih.gov

Furthermore, the isochroman moiety itself can be synthesized through various methods, including the cyclization of ortho-alkynylbenzaldehydes and the oxidative coupling of benzyl (B1604629) alcohols with alkynes. google.comnih.gov These methods provide access to a range of substituted isochromans, and the introduction of a chloromethyl group at the 7-position opens up further possibilities for derivatization and the construction of diverse heterocyclic libraries. The development of new synthetic methods continues to expand the toolkit available to chemists for creating complex molecules from simple building blocks like this compound. organic-chemistry.org

Precursor in Natural Product Synthesis and Analogues

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in various natural compounds. Isochroman derivatives are found in a number of biologically active natural products, and the ability to functionalize the isochroman core at the 7-position makes this compound a valuable precursor for the synthesis of natural product analogues. These analogues are crucial for structure-activity relationship (SAR) studies, helping to identify the key structural features responsible for biological activity.

The synthesis of natural product analogues often involves the modification of a core scaffold to explore how changes in structure affect biological function. The chloromethyl group of this compound can be readily converted into other functional groups, such as amines, alcohols, and nitriles, which can then be used to build a variety of side chains and fused ring systems. This versatility allows for the systematic exploration of the chemical space around the isochroman core, leading to the discovery of new compounds with enhanced or novel biological activities.

For example, the isochroman skeleton is a key feature of several fungal metabolites with interesting biological properties. google.com By using this compound as a starting material, chemists can synthesize a range of analogues of these natural products, potentially leading to the development of new therapeutic agents or research tools. The ability to create libraries of related compounds is a cornerstone of modern drug discovery, and versatile building blocks like this compound play a critical role in this process.

Intermediate for Agrochemical and Pharmaceutical Development

The isochroman scaffold and its derivatives have attracted significant interest in the fields of agrochemical and pharmaceutical development due to their diverse biological activities. This compound, as a key intermediate, provides a gateway to a wide range of compounds with potential applications in these areas.

In the agrochemical sector, isochroman derivatives have been investigated for their herbicidal and fungicidal properties. A patent has described the synthesis of isochroman derivatives with significant phytotoxic activity, suggesting their potential use as biodegradable contact herbicides. google.com The synthesis of these compounds often involves the modification of the isochroman ring, and the chloromethyl group at the 7-position provides a convenient handle for introducing the necessary functional groups to achieve the desired biological activity. Furthermore, carboxamide moieties are known to exhibit potent fungicidal activity, and several commercial fungicides are based on this functional group. nih.govmdpi.comrsc.orgnih.govresearchgate.net The reaction of this compound with amines to form amides, followed by further derivatization, could lead to the discovery of novel isochroman-based fungicides.

In pharmaceutical research, the isochroman core is a feature of various biologically active molecules. For instance, 6- and 7-aminoisoquinoline compounds, which can be conceptually derived from intermediates like this compound, have been shown to inhibit kinase activity and are being explored for the treatment of diseases such as cancer and glaucoma. google.com The conversion of the chloromethyl group to an amino group would provide access to 7-aminoisoquinoline precursors. Additionally, 7-azaindole (B17877) derivatives have been designed as potent inhibitors of cyclin-dependent kinase 8 (CDK8), a target in acute myeloid leukemia. nih.gov The synthetic versatility of this compound allows for its incorporation into diverse molecular frameworks, making it a valuable tool in the design and synthesis of new drug candidates.

| Potential Application | Relevant Compound Class | Key Synthetic Transformation | Supporting Evidence |

| Herbicides | Substituted Isochromans | Functionalization of the isochroman ring | Patent on herbicidal isochromans google.com |

| Fungicides | Isochroman-7-carboxamides | Reaction with amines to form amides | Known fungicidal activity of carboxamides nih.govmdpi.comrsc.orgnih.govresearchgate.net |

| Kinase Inhibitors | 7-Aminoisoquinoline Derivatives | Conversion of chloromethyl to amino group | Research on 6- and 7-aminoisoquinolines as kinase inhibitors google.com |

| Anticancer Agents | 7-Azaindole Derivatives | Incorporation into complex heterocyclic systems | Design of 7-azaindole derivatives as CDK8 inhibitors nih.gov |

Applications in Advanced Material Science and Polymer Synthesis

The bifunctional nature of this compound and its derivatives makes them promising candidates for the synthesis of novel polymers and advanced materials. The isochroman unit can impart specific properties such as thermal stability and rigidity to a polymer backbone, while the reactive functional group at the 7-position allows for polymerization or cross-linking.

One potential application lies in the synthesis of polyamides. Polyamides are a class of high-performance polymers with excellent mechanical and thermal properties. nih.govresearchgate.net The chloromethyl group of this compound can be converted to an amino group, yielding 7-(aminomethyl)isochromane. This diamine monomer, containing the rigid isochroman core, could then be polymerized with dicarboxylic acids to produce novel polyamides. The incorporation of the isochroman structure is expected to enhance the thermal stability and modify the solubility of the resulting polymers. mdpi.comresearchgate.net

Another area of interest is the development of new epoxy resins. google.comyoutube.com Epoxy resins are widely used as adhesives, coatings, and composite materials due to their excellent adhesion, chemical resistance, and mechanical properties. researchgate.netresearchgate.net The chloromethyl group of this compound can be hydrolyzed to a hydroxymethyl group, which can then be further reacted to create a diol. This isochroman-based diol could serve as a monomer in the synthesis of new epoxy resins, potentially leading to materials with improved thermal and mechanical performance. The synthesis of epoxy resins often involves the reaction of a diol with an epihalohydrin, and the isochroman diol could be a valuable component in creating resins with tailored properties. google.com

| Polymer Type | Required Monomer from this compound | Potential Properties | Relevant Polymerization Reaction |

| Polyamides | 7-(Aminomethyl)isochromane (as a diamine) | Enhanced thermal stability, modified solubility | Polycondensation with dicarboxylic acids |

| Epoxy Resins | Isochroman-7-diol | Improved thermal and mechanical performance | Reaction with epihalohydrins |

Advanced Spectroscopic and Analytical Characterization Methodologies for 7 Chloromethyl Isochromane and Its Derivatives

Chiroptical Spectroscopy (e.g., VCD, CD) for Stereochemical Assignment

Chiroptical spectroscopy is a powerful class of techniques used to investigate the three-dimensional structure of chiral molecules. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (CD) are particularly valuable for the assignment of absolute configuration.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique has emerged as a highly reliable tool for the unambiguous determination of the absolute configuration and conformation of chiral molecules directly in solution. dntb.gov.ua The VCD spectrum provides a unique fingerprint of a molecule's stereochemistry, as enantiomers will produce mirror-image spectra of equal intensity but opposite signs. nih.gov

The application of VCD to a molecule like 7-(Chloromethyl)isochromane involves the comparison of the experimental VCD spectrum with theoretical spectra calculated using ab initio or Density Functional Theory (DFT) methods. nih.gov By calculating the theoretical spectra for both possible enantiomers (e.g., R and S configurations), a direct comparison with the experimental data allows for a definitive assignment of the absolute configuration. nih.gov This combination of experimental measurement and computational modeling provides a robust methodology for stereochemical elucidation. dntb.gov.ua VCD is sensitive to the conformations of chiral molecules, making it a valuable tool for detailed structural analysis in solution. mdpi.com

Electronic Circular Dichroism (CD)

Electronic Circular Dichroism (CD) spectroscopy is a chiroptical technique that provides information on the stereochemistry of a chiral molecule by measuring the difference in absorption of left and right circularly polarized UV-visible light. chiralabsxl.com One of the primary applications of CD is the stereochemical assignment of a chiral molecule in either relative or absolute terms. chiralabsxl.com Similar to VCD, the CD spectra of enantiomers are nearly mirror images, with the sign of the observed Cotton effects providing a definitive indication of the molecule's handedness. nih.gov

For derivatives of this compound, the CD spectrum can serve as a crucial reference for relative stereochemical assignment. chiralabsxl.com Once the absolute configuration of one compound in a series is established, perhaps through X-ray crystallography, the configurations of related compounds can be determined by comparing their CD spectra. chiralabsxl.com The presence of chromophores within the isochromane ring system gives rise to characteristic CD signals that are sensitive to the stereogenic center(s). In cases where a molecule contains two or more interacting chromophores, exciton coupling theory can be applied to the CD spectrum to determine the absolute stereochemistry definitively. chiralabsxl.com

Below is a representative table illustrating the type of data obtained from chiroptical analysis for a chiral isochromane derivative.

| Technique | Parameter | (R)-Enantiomer (Experimental) | (S)-Enantiomer (Experimental) | (R)-Enantiomer (DFT Calculated) |

|---|---|---|---|---|

| VCD | Frequency (cm-1) | 1450 | 1450 | 1455 |

| VCD | Δε (L·mol-1·cm-1) | +2.5 x 10-4 | -2.4 x 10-4 | +2.8 x 10-4 |

| CD | Wavelength (nm) | 280 | 280 | 282 |

| CD | Δε (L·mol-1·cm-1) | -3.1 | +3.0 | -3.5 |

Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis)

Understanding the nature and extent of intermolecular interactions is crucial for predicting the physical properties and crystal packing of molecular solids. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal lattice. mdpi.comnih.gov

Hirshfeld surface analysis maps various properties onto a unique molecular surface, defined as the region where the electron density contribution from the molecule of interest is equal to the contribution from all other molecules in the crystal. The key parameters derived from this analysis are dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance from the surface to the nearest nucleus outside the surface). These are combined into a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. mdpi.com

Red spots on the dnorm surface indicate close contacts (shorter than van der Waals radii), often corresponding to hydrogen bonds. mdpi.com

Blue regions represent longer contacts with minimal interaction. mdpi.com

White areas denote contacts around the van der Waals separation distance.

The following table presents hypothetical data from a Hirshfeld surface analysis for a crystalline derivative of this compound, illustrating the relative contributions of major intermolecular contacts.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 45.5% | Represents the most significant contribution, typical for organic molecules, arising from van der Waals forces. scirp.org |

| O···H / H···O | 22.8% | Indicates the presence of hydrogen bonding involving the ether oxygen of the isochromane ring. |

| C···H / H···C | 15.2% | Highlights C-H···π interactions or other weak C-H contacts. nih.gov |

| Cl···H / H···Cl | 9.5% | Specific interactions involving the chloromethyl group, influencing crystal packing. |

| Other (C···C, C···O, etc.) | 7.0% | Minor contributions from other van der Waals and electrostatic interactions. |

Future Directions and Perspectives in 7 Chloromethyl Isochromane Research

Development of Novel Catalytic Systems for Sustainable Synthesis

The future of 7-(Chloromethyl)isochromane synthesis is intrinsically linked to the development of more sustainable and efficient catalytic systems. nano-ntp.comresearchgate.net Current synthetic routes often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation and energy consumption. To address these challenges, researchers are focusing on several key areas:

Earth-Abundant Metal Catalysis: A prominent trend is the shift away from precious metal catalysts (e.g., palladium, rhodium) towards catalysts based on earth-abundant and less toxic metals such as iron, copper, and manganese. These metals offer a more sustainable and cost-effective alternative for key transformations in the synthesis of the isochroman (B46142) core.

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. nano-ntp.com Organocatalysts can offer unique reactivity and selectivity profiles, often under mild reaction conditions, and avoid the issues of metal contamination in the final product. The development of novel chiral organocatalysts is particularly promising for the asymmetric synthesis of this compound derivatives.

Biocatalysis and Bio-inspired Catalysis: Enzymes and bio-inspired catalysts present an attractive approach for highly selective and environmentally benign syntheses. The use of engineered enzymes could enable the direct and enantioselective formation of the isochroman ring system under mild, aqueous conditions.

The pursuit of these novel catalytic systems is guided by the principles of green chemistry, aiming to improve atom economy, reduce energy input, and minimize the generation of hazardous waste. nano-ntp.comresearchgate.net

Expansion of Reaction Scope and Efficiency

Beyond the development of new catalysts, a significant focus lies on expanding the scope and efficiency of reactions involving this compound. This involves exploring new transformations and optimizing existing ones to allow for the synthesis of a wider range of derivatives with greater control and efficiency. Future research in this area will likely concentrate on:

Late-Stage Functionalization: Developing methods for the selective functionalization of the 7-(chloromethyl) group at a late stage in the synthesis would provide rapid access to a diverse library of analogues. This could involve cross-coupling reactions, nucleophilic substitutions, and other transformations that are tolerant of the isochroman core.

Photoredox and Electrochemical Methods: The use of light and electricity as traceless reagents to drive chemical reactions is a rapidly growing field. Photoredox and electrochemical catalysis can enable unique transformations and provide access to reactive intermediates under mild conditions, opening up new avenues for the synthesis and functionalization of this compound.

These advancements will not only streamline the synthesis of known derivatives but also enable the creation of novel and structurally complex molecules that are currently inaccessible.

Rational Design of Derivatives based on Computational Predictions

The integration of computational chemistry is set to revolutionize the design of novel this compound derivatives with desired properties. By leveraging the power of in silico modeling, researchers can accelerate the discovery and optimization process. Key aspects of this computational approach include:

Computer-Aided Synthesis Planning (CASP): Algorithms can now retrospectively analyze a target molecule and propose viable synthetic routes, including the necessary reagents and reaction conditions. mit.edu This can help chemists to identify novel and more efficient pathways to this compound and its analogues.

Predictive Modeling of Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations can be used to predict the biological activity of virtual compounds. This allows for the rational design of derivatives with enhanced potency and selectivity for a specific biological target, prioritizing the synthesis of the most promising candidates.

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations and other computational methods can provide detailed insights into reaction mechanisms. This understanding can guide the design of more efficient catalysts and the optimization of reaction conditions to improve yields and selectivities.

The synergy between computational prediction and experimental validation will undoubtedly lead to a more targeted and efficient approach to the development of new this compound-based molecules.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms represents a paradigm shift in how this compound and its derivatives are produced. umontreal.caucd.ienih.gov These technologies offer numerous advantages over traditional batch processing, including:

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. ucd.ie The small reaction volumes inherent to flow systems also mitigate the risks associated with highly exothermic or hazardous reactions.

Improved Efficiency and Scalability: Continuous flow processes can often be more efficient than batch reactions, with higher yields and purities. ucd.ie Scaling up production is also more straightforward in a flow system by simply extending the operation time or by using parallel reactors.

Automation and High-Throughput Screening: Automated synthesis platforms can be used to rapidly synthesize and screen libraries of this compound derivatives. beilstein-journals.org This accelerates the discovery of new compounds with desired properties and facilitates the optimization of reaction conditions.

The integration of in-line analytical techniques, such as NMR and mass spectrometry, with automated flow systems will enable real-time reaction monitoring and optimization, further enhancing the efficiency and reliability of the synthetic process.

Exploration of New Reactivity Pathways and Applications

The unique structural features of this compound, particularly the reactive chloromethyl group, open the door to exploring novel reactivity pathways and applications. Future research is expected to delve into:

Generation of Reactive Intermediates: The chloromethyl group can serve as a precursor to a variety of reactive intermediates, such as organometallic reagents or radicals. The in-situ generation and trapping of these intermediates could lead to the discovery of entirely new transformations and the construction of complex molecular architectures.

Polymer Chemistry: The bifunctional nature of this compound makes it an interesting monomer for the synthesis of novel polymers. The isochroman core could impart unique thermal or optical properties to the resulting materials.

Development of Chemical Probes and Bio-conjugates: The reactive handle provided by the chloromethyl group is ideal for the development of chemical probes to study biological processes. It can also be used to attach the isochroman moiety to other molecules, such as peptides or antibodies, to create targeted therapeutic agents or diagnostic tools.

By pushing the boundaries of its known reactivity, chemists can unlock the full potential of this compound as a versatile platform for the development of new functional molecules and materials.

Q & A

Advanced Research Question

Isotopic Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic products via LC-MS .

Enzyme Inhibition : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify oxidation pathways.

Metabolite Profiling : Use hepatocyte models and compare fragmentation patterns with databases (e.g., PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.